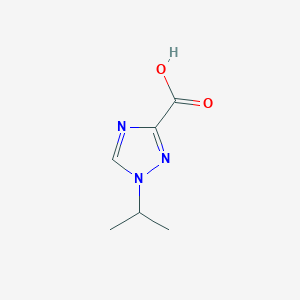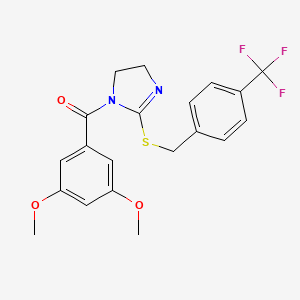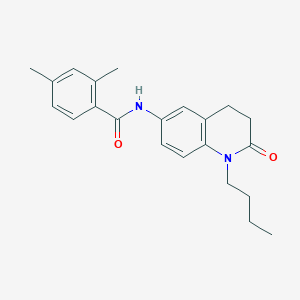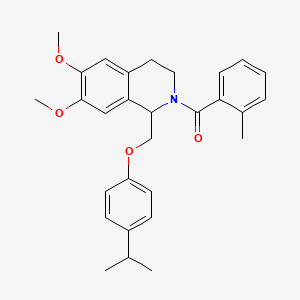
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents.
Wirkmechanismus
The mechanism of action of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the binding of the compound to the active site of carbonic anhydrase IX. The compound forms a covalent bond with the zinc ion at the active site, leading to the inhibition of the enzyme's activity. The inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which leads to a decrease in the pH of the tumor microenvironment. This, in turn, inhibits tumor growth and metastasis. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in lab experiments include its high potency and selectivity towards carbonic anhydrase IX. The compound has been shown to exhibit minimal off-target effects, making it an ideal candidate for cancer treatment. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. The compound also exhibits a high degree of reactivity towards other nucleophiles, which may lead to the formation of unwanted by-products.
Zukünftige Richtungen
The future directions for the use of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide in scientific research include its further optimization for cancer treatment. The compound may be modified to improve its solubility and bioavailability, as well as its selectivity towards carbonic anhydrase IX. The compound may also be tested in combination with other cancer treatments to enhance its efficacy. Additionally, the compound may be tested for its potential therapeutic applications in other diseases, such as hypertension and glaucoma.
Conclusion:
In conclusion, 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent inhibitory activity against carbonic anhydrase IX, which makes it an ideal candidate for cancer treatment. The compound's advantages and limitations for lab experiments have been discussed, as well as its future directions for scientific research. Further studies on this compound may lead to the development of novel cancer therapies with improved efficacy and selectivity.
Synthesemethoden
The synthesis of 4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide involves the reaction of 3,4-dimethylphenylamine with 4-(3-cyanothiomorpholine-4-carbonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized to obtain the compound in large quantities for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. CA IX plays a crucial role in tumor growth and metastasis, and its inhibition has been proposed as a potential strategy for cancer treatment. The compound has also been tested for its inhibitory activity against other isoforms of carbonic anhydrase, such as CA II and CA XII.
Eigenschaften
IUPAC Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-6-17(11-15(14)2)22-28(25,26)19-7-4-16(5-8-19)20(24)23-9-10-27-13-18(23)12-21/h3-8,11,18,22H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUMXYSKIAFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSCC3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyanothiomorpholine-4-carbonyl)-N-(3,4-dimethylphenyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)

![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)
![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
